(S)-methyl-4-chloro-3-hydroxybutyrate

Descripción general

Descripción

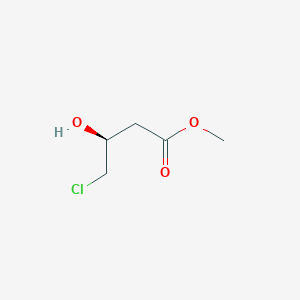

(S)-Methyl-4-chloro-3-hydroxybutyrate is an organic compound with the molecular formula C5H9ClO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate typically involves the following steps:

Starting Material: The synthesis often begins with (S)-3-hydroxybutyric acid.

Chlorination: The hydroxyl group at the third position is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to form (S)-3-chloro-3-hydroxybutyric acid.

Esterification: The chlorinated intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.

Substitution: The chlorine atom in the molecule can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chloro-3-oxobutyric acid.

Reduction: Formation of (S)-methyl-4-chlorobutan-1-ol.

Substitution: Formation of (S)-methyl-4-hydroxy-3-hydroxybutyrate.

Aplicaciones Científicas De Investigación

(S)-methyl-4-chloro-3-hydroxybutyrate is a chiral building block and key intermediate used in synthesizing various pharmaceutical compounds . This compound is particularly valuable in creating HMG-CoA reductase inhibitors and other complex molecules .

Production and Biocatalysis

- Bioreduction: this compound can be produced through the bioreduction of β-ketoesters using whole cells of Kluyveromyces marxianus . Various microbial cultures have been screened for the enantioselective reduction of this compound, with certain strains of Rhizopus stolonifer, Neurospora crassa, Mucor racemosus, and Pseudomonas putida yielding high reaction yields and enantiomeric excesses .

- Enzyme Production: Reductases that catalyze the enantioselective reduction of ketoesters have been purified from cell extracts of Pichia methanolica, cloned, and expressed in Escherichia coli. Recombinant cultures are then used for the enantioselective reduction of keto-methyl esters to produce (S)-hydroxy methyl esters with high reaction yields and enantiomeric excess .

Applications in Pharmaceutical Synthesis

- (S)-4-chloro-3-hydroxybutanoic acid methyl ester: Key chiral intermediate in the total chemical synthesis of HMG CoA reductase inhibitors .

- Statins: (S)-4-bromo-3-hydroxybutyrate, a related compound, is used as an intermediate for statin compounds .

- Terpenoids: Plant-derived terpenoids like Artesunate, Asiatic acid, Catalpol, Celastrol and Geniposide, influence the PI3K/Akt signaling pathway, offering neuroprotective and anti-inflammatory effects .

- Chiral Alcohols and Amino Acids: Used as a building block in the synthesis .

Mecanismo De Acción

The mechanism of action of (S)-methyl-4-chloro-3-hydroxybutyrate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in metabolic processes, potentially inhibiting or modifying their activity.

Pathways Involved: It may participate in pathways related to fatty acid metabolism and energy production, influencing cellular functions and biochemical reactions.

Comparación Con Compuestos Similares

®-Methyl-4-chloro-3-hydroxybutyrate: The enantiomer of the compound with similar chemical properties but different biological activity.

Methyl-4-chloro-3-hydroxybutyrate: The racemic mixture containing both (S) and ® enantiomers.

4-Chloro-3-hydroxybutyric acid: The non-esterified form of the compound.

Uniqueness: (S)-Methyl-4-chloro-3-hydroxybutyrate is unique due to its specific chiral configuration, which can result in distinct interactions with biological systems compared to its enantiomer or racemic mixture. This specificity makes it valuable in the synthesis of chiral drugs and in studies of stereochemistry.

Actividad Biológica

(S)-Methyl-4-chloro-3-hydroxybutyrate is a chiral compound with significant implications in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Overview of this compound

This compound is known for its unique chiral configuration, which can lead to distinct biological interactions compared to its enantiomers and racemic mixtures. Its applications span across chemistry, biology, and medicine, making it a compound of interest in various research fields.

Target Enzymes

This compound primarily interacts with carbonyl reductase enzymes, influencing metabolic pathways critical for the synthesis of various organic compounds. This interaction can lead to the production of biologically active metabolites such as ethyl (S)-2-hydroxy-4-phenylbutyrate.

Biochemical Pathways

The compound participates in several metabolic pathways, including:

- Fatty Acid Metabolism : It may influence energy production and cellular functions through its effects on fatty acid synthesis.

- Enzyme Interactions : It has been shown to interact with alcohol dehydrogenase from Bartonella apis, impacting cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound affects cell function by modifying enzyme activity, which can alter gene expression and metabolic flux. The compound's activity has been studied in various cell types, demonstrating its potential to influence cellular signaling and metabolism.

Case Studies

- Cholesterol-Lowering Agents : In studies exploring cholesterol-lowering drugs, this compound has been identified as an intermediate in the synthesis of atorvastatin, a widely used medication for managing cholesterol levels .

- Enzymatic Reactions : A study demonstrated that recombinant E. coli expressing carbonyl reductase could efficiently convert ethyl 4-chloroacetoacetate into this compound with high yields, showcasing its utility in asymmetric synthesis .

Research Applications

This compound serves multiple roles in scientific research:

- Chemistry : It is utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology : The compound is studied for its role in metabolic pathways and enzyme interactions, providing insights into biochemical processes.

- Medicine : Ongoing research investigates its potential as a precursor for drug development, particularly in synthesizing chiral drugs .

Comparison with Similar Compounds

| Compound | Characteristics | Applications |

|---|---|---|

| (R)-Methyl-4-chloro-3-hydroxybutyrate | Enantiomer with different biological activity | Similar synthetic applications |

| Methyl-4-chloro-3-hydroxybutyrate | Racemic mixture containing both enantiomers | Broader applications in organic synthesis |

| 4-Chloro-3-hydroxybutyric acid | Non-esterified form | Used in various chemical reactions |

Propiedades

IUPAC Name |

methyl (3S)-4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRINGSAVOPXTE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363764 | |

| Record name | Methyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86728-93-0 | |

| Record name | Methyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.